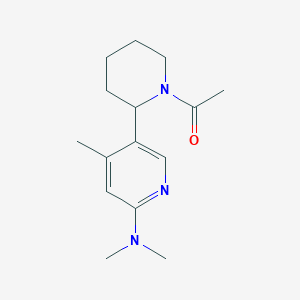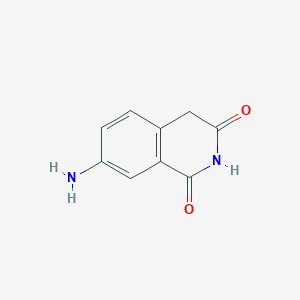
7-amino-4H-isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4H-isoquinoline-1,3-dione is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes an amino group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-4H-isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of the desired compound, which can be further functionalized to produce various derivatives.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides .
Major Products: The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-amino-4H-isoquinoline-1,3-dione involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of poly [ADP-ribose] polymerase 1, which plays a role in DNA repair processes . Additionally, its fluorescent properties make it useful in sensing applications, where it can undergo photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes .
Comparison with Similar Compounds
6-Amino-benzo[de]isoquinoline-1,3-dione: This compound shares a similar structure but differs in the position of the amino group.
4-Alkylisoquinoline-1,3-dione: These derivatives have alkyl groups attached to the isoquinoline core and exhibit different chemical and biological properties.
Uniqueness: Its ability to act as a chemosensor and its potential as a therapeutic agent highlight its distinctiveness among isoquinoline derivatives .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-amino-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3,10H2,(H,11,12,13) |
InChI Key |
PDHSRMSTMSFHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



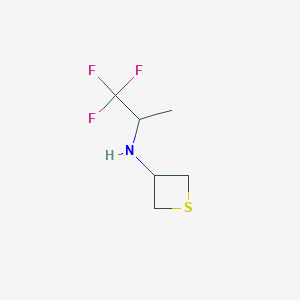
![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)
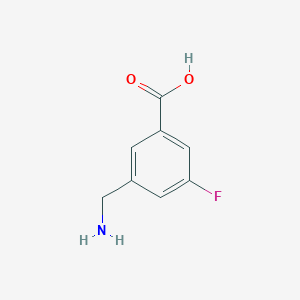
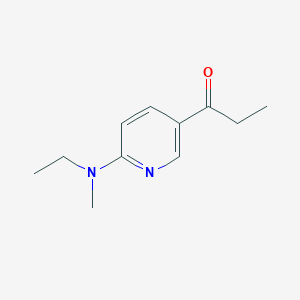
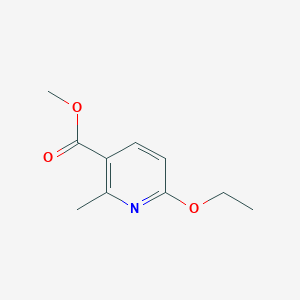
![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)

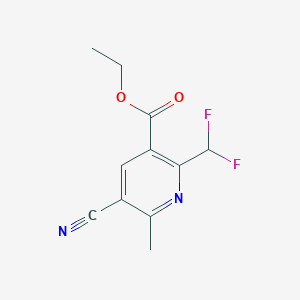
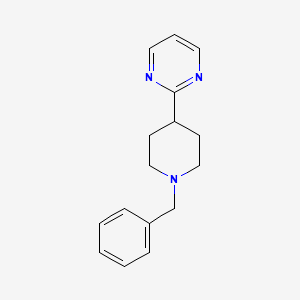
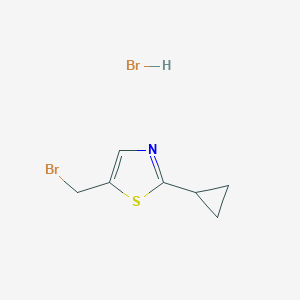
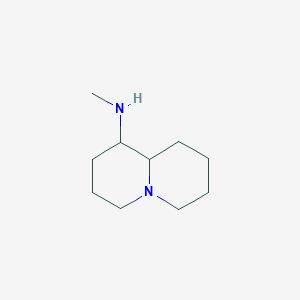
![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)
